molecular formula C27H23N3O10 B14950683 (5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate

(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate

Cat. No.: B14950683
M. Wt: 549.5 g/mol
InChI Key: ZTYHMKZHHOFWBJ-VFCFBJKWSA-N
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Description

The compound 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE is a complex organic molecule characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes nitration, esterification, and condensation reactions. For example, the nitration of methyl benzoate can be achieved using a mixture of concentrated sulfuric and nitric acids at low temperatures . Subsequent steps involve the esterification of the nitrobenzoic acid derivatives and their condensation with other intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE: can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro and methoxy groups play a crucial role in its biological activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrobenzoate derivatives and naphthalene-based molecules. These compounds share structural similarities but may differ in their functional groups and overall activity.

Uniqueness

The uniqueness of 5-{[(4-METHOXY-3-NITROBENZOYL)OXY]IMINO}-3-METHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL 4-METHOXY-3-NITROBENZOATE lies in its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H23N3O10

Molecular Weight

549.5 g/mol

IUPAC Name

[(5E)-5-(4-methoxy-3-nitrobenzoyl)oxyimino-3-methyl-7,8-dihydro-6H-naphthalen-2-yl] 4-methoxy-3-nitrobenzoate

InChI

InChI=1S/C27H23N3O10/c1-15-11-19-16(14-25(15)39-26(31)17-7-9-23(37-2)21(12-17)29(33)34)5-4-6-20(19)28-40-27(32)18-8-10-24(38-3)22(13-18)30(35)36/h7-14H,4-6H2,1-3H3/b28-20+

InChI Key

ZTYHMKZHHOFWBJ-VFCFBJKWSA-N

Isomeric SMILES

CC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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